3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with methoxy groups and a piperidinyl moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl moiety can be synthesized through a series of reactions starting from commercially available precursors. For example, the piperidinyl ring can be constructed via cyclization reactions involving appropriate starting materials.
Coupling with Benzamide: The piperidinyl intermediate is then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Methoxylation: The final step involves the introduction of methoxy groups at specific positions on the benzamide core. This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological pathways and interactions, particularly those involving benzamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds. It may be investigated for its pharmacological properties and potential as a drug candidate.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide: Similar structure with a different substitution pattern.
3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide: Similar core structure with an acetamide group instead of a benzamide group.
3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzoic acid: Similar structure with a carboxylic acid group.
Uniqueness
3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and piperidinyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-7-5-6-14(12-16)20(24)21-15-9-10-18(26-2)17(13-15)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTHXCWXKHZDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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